2-(4-bromophenoxy)-N-(4-chlorobenzyl)-N-(tetrahydrofuran-2-ylmethyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-bromophenoxy)-N-(4-chlorobenzyl)-N-(tetrahydrofuran-2-ylmethyl)acetamide is an organic compound that features a complex structure with multiple functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-bromophenoxy)-N-(4-chlorobenzyl)-N-(tetrahydrofuran-2-ylmethyl)acetamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the bromophenoxy group: This can be achieved by reacting 4-bromophenol with an appropriate alkylating agent.
Introduction of the chlorobenzyl group: This step involves the reaction of 4-chlorobenzyl chloride with a suitable nucleophile.
Formation of the tetrahydrofuran-2-ylmethyl group: This can be synthesized by the reaction of tetrahydrofuran with a suitable electrophile.
Coupling reactions: The final step involves coupling the above intermediates with acetamide under specific conditions, such as the presence of a base and a solvent like dichloromethane.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve reaction efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
2-(4-bromophenoxy)-N-(4-chlorobenzyl)-N-(tetrahydrofuran-2-ylmethyl)acetamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: The bromine and chlorine atoms in the compound can be substituted with other groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium iodide in acetone for halogen exchange reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of new halogenated compounds or other substituted derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use as a probe or ligand in biochemical assays.
Medicine: Investigated for its potential pharmacological properties, such as anti-inflammatory or anticancer activities.
Industry: Used in the development of new materials or as a catalyst in organic reactions.
Wirkmechanismus
The mechanism of action of 2-(4-bromophenoxy)-N-(4-chlorobenzyl)-N-(tetrahydrofuran-2-ylmethyl)acetamide would depend on its specific application. For example, if used as a drug, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, gene expression regulation, or metabolic processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(4-bromophenoxy)-N-(4-chlorobenzyl)acetamide: Lacks the tetrahydrofuran-2-ylmethyl group.
2-(4-bromophenoxy)-N-(4-methylbenzyl)-N-(tetrahydrofuran-2-ylmethyl)acetamide: Substitutes the chlorine atom with a methyl group.
2-(4-chlorophenoxy)-N-(4-chlorobenzyl)-N-(tetrahydrofuran-2-ylmethyl)acetamide: Substitutes the bromine atom with a chlorine atom.
Uniqueness
The presence of both bromine and chlorine atoms, along with the tetrahydrofuran-2-ylmethyl group, makes 2-(4-bromophenoxy)-N-(4-chlorobenzyl)-N-(tetrahydrofuran-2-ylmethyl)acetamide unique. These functional groups can impart specific chemical reactivity and biological activity, distinguishing it from similar compounds.
Eigenschaften
Molekularformel |
C20H21BrClNO3 |
---|---|
Molekulargewicht |
438.7 g/mol |
IUPAC-Name |
2-(4-bromophenoxy)-N-[(4-chlorophenyl)methyl]-N-(oxolan-2-ylmethyl)acetamide |
InChI |
InChI=1S/C20H21BrClNO3/c21-16-5-9-18(10-6-16)26-14-20(24)23(13-19-2-1-11-25-19)12-15-3-7-17(22)8-4-15/h3-10,19H,1-2,11-14H2 |
InChI-Schlüssel |
XEVSRYUIHBYJGL-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(OC1)CN(CC2=CC=C(C=C2)Cl)C(=O)COC3=CC=C(C=C3)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.